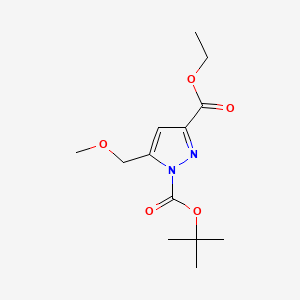
3-(Propan-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)piperidine-2,6-dione is a heterocyclic compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The structure of this compound consists of a piperidine ring with two keto groups at positions 2 and 6, and a propan-2-yl group attached to the nitrogen atom at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of N-protected amino acids. For example, L-Glutamine can be used as a starting material. The synthesis involves the following steps :
Protection: L-Glutamine is protected in an alkaline medium to obtain N-tert-butoxycarbonyl-L-Glutamine.
Cyclization: The protected amino acid undergoes cyclization in the presence of N,N’-carbonyldiimidazole and 4-dimethylaminopyridine to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.
Deprotection: The protected piperidinedione is deprotected in an acidic medium to yield 3-amino-2,6-piperidinedione.
Alkylation: The final step involves the alkylation of 3-amino-2,6-piperidinedione with isopropyl bromide to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 3-(Propan-2-yl)piperidine-2,6-diol.
Substitution: Various substituted piperidine-2,6-diones depending on the nucleophile used.
科学的研究の応用
3-(Propan-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(Propan-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. For example, it may inhibit the activity of proteasomes or modulate the function of neurotransmitter receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
3-(Propan-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a similar piperidine-2,6-dione core but with an isoindolinone group, making it useful in different therapeutic applications.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This derivative has a methoxy group, which can alter its pharmacokinetic properties and biological activity.
3-(3’-Phthalimido-2’,5’-dioxopyrrolid-1’-yl)piperidine-2,6-dione: This compound has a phthalimido group, making it useful in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-propan-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(10)9-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWMGGRXTHTVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)



![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)





![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
